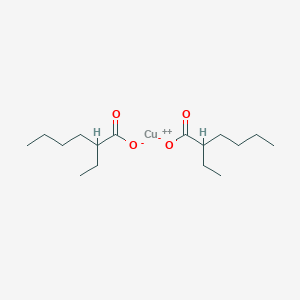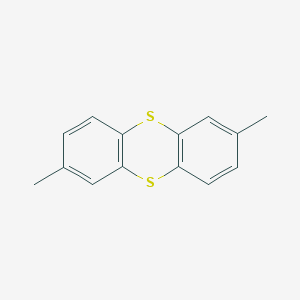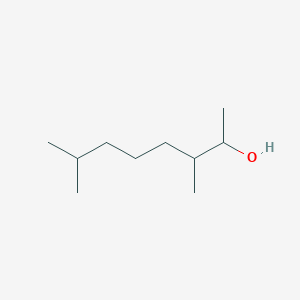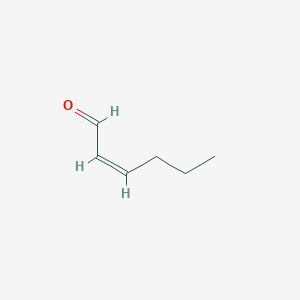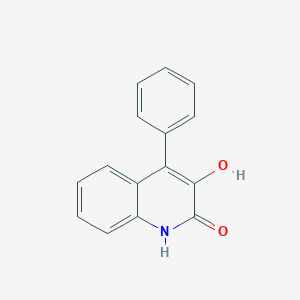
Viridicatin
Vue d'ensemble
Description
Viridicatin Description
Viridicatin alkaloids are a group of natural products known for their unique core scaffold and biological activities. These compounds, including viridicatumtoxins and viridicatol, are typically isolated from fungal sources and have been the subject of various synthetic and analytical studies due to their potential as therapeutic agents. Viridicatumtoxins, for instance, are a rare class of tetracycline-like mycotoxins that have shown exceptional growth inhibitory activity against drug-resistant bacteria such as vancomycin-resistant Enterococci . Viridicatol, another compound in this class, has been identified as a quinoline alkaloid with anti-allergic properties, capable of alleviating anaphylaxis and repairing the intestinal barrier in mice by suppressing mast cell activation .
Synthesis Analysis
The synthesis of viridicatin alkaloids has been a significant focus of research due to their complex structures and promising biological activities. Studies have described various synthetic approaches to construct the viridin core structure, which is a common feature of viridicatin alkaloids. These methods include Diels-Alder/retro-Diels-Alder reactions, vinylogous Mukaiyama aldol-type reactions , and asymmetric aldol reactions . Additionally, enantioselective syntheses have been developed for (-)-viridin and (-)-viridiol, employing intramolecular Heck reactions to set absolute stereochemistry . The total synthesis of viridicatumtoxin B has also been achieved, providing a basis for structural revisions and the development of analogues with potential antibacterial properties . Furthermore, asymmetric alkylation of anthrones has been utilized to synthesize enantiopure (-)- and (+)-viridicatumtoxins B, leading to the discovery of potent analogues .
Molecular Structure Analysis
The molecular structures of viridicatin alkaloids have been elucidated through various spectroscopic techniques and X-ray diffraction analysis. For example, the structure of viridicatol was unambiguously established by X-ray diffraction, confirming its identity as a quinoline alkaloid . The absolute configurations of viridicatumtoxins have been reassigned or assigned through comprehensive spectroscopic and chemical analysis, highlighting the acid-stable antibiotic scaffold characteristic of these compounds .
Chemical Reactions Analysis
Viridicatin alkaloids undergo a range of chemical reactions that are crucial for their synthesis and diversification. The regioselective ring expansion of isatins with in situ generated α-aryldiazomethanes has been described as a novel, efficient, and metal-free method for constructing viridicatin alkaloids . This approach has been applied to synthesize naturally occurring viridicatin, viridicatol, and their derivatives. Additionally, the incorporation of viridicatin alkaloid-like scaffolds into DNA-encoded chemical libraries has been explored, demonstrating the potential of these compounds in drug discovery .
Physical and Chemical Properties Analysis
The physical and chemical properties of viridicatin alkaloids are closely related to their biological activities. Viridicatumtoxins have been investigated for their antibacterial mechanism of action, revealing that they exert their effects through binding to undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme in bacterial cell wall synthesis . The stability of the tetracycline-like scaffold under acidic conditions and the ability to inhibit drug-resistant bacteria are notable chemical properties of these compounds . The anti-allergic effects of viridicatol, including the suppression of mast cell activation and the repair of the intestinal barrier, are also significant properties that contribute to its therapeutic potential .
Applications De Recherche Scientifique
Enhancement of Solubility and Biological Activity : Viridicatin and its derivatives show potent inhibitory effects on tumor necrosis factor-induced replication of diseases. However, their low solubility in aqueous media at physiological pH limits their bioavailability. Encapsulation in cyclodextrin cavities has been found to increase their water solubility and biological activity, making them more effective against diseased cells than healthy ones (Kashapov et al., 2020).
DNA-Encoded Chemical Libraries : Viridicatin alkaloids, with their unique core scaffold, have been incorporated into DNA-encoded chemical libraries to facilitate drug discovery. Efficient on-DNA synthesis of viridicatin-like scaffolds has been achieved, showing potential in the construction of focused natural product-like encoded libraries (Fang et al., 2023).
Antimicrobial and Plant Growth Influences : Viridicatin has shown strong antimicrobial activity against some gram-positive bacteria and inhibitory effects on the growth of rice seedlings. Its derivatives also impact microorganism and plant growth, indicating the significance of substituting groups in its chemical structure (Taniguchi & Satomura, 1970).
Synthetic Approaches : A regioselective ring-expansion reaction of isatins with α-aryl/heteroaryldiazomethanes has been developed for constructing viridicatin alkaloids. This method allows the synthesis of natural viridicatin, viridicatol, and their derivatives, showing potential for large-scale production (Tangella et al., 2018).
Photoprotective Potential : Quinolinic alkaloids, including viridicatin, isolated from Antarctic marine fungi, have been evaluated for their photoprotective potential. Viridicatin showed absorption in UVB and UVA-II regions and was photostable after UVA irradiation. This highlights its potential as a new class of molecules for photoprotection (Teixeira et al., 2021).
Anti-allergic Properties : Viridicatol isolated from deep-sea Penicillium griseofulvum has shown properties that alleviate anaphylaxis and repair the intestinal barrier in mice. It suppresses mast cell activation, highlighting its potential as a novel therapeutic for allergic diseases (Shu et al., 2020).
Safety And Hazards
Orientations Futures
The potential application of viridicatin in DNA-encoded chemical libraries could facilitate drug discovery . The efficient on-DNA synthesis of viridicatin alkaloid-like scaffolds from isatins and DNA-tagged aldehydes is a promising approach in focused natural product-like encoded library construction .
Propriétés
IUPAC Name |
3-hydroxy-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-15(14)18/h1-9,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRVMXWVVMILDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156022 | |
| Record name | Viridicatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Viridicatin | |
CAS RN |
129-24-8 | |
| Record name | Viridicatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Viridicatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Viridicatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VIRIDICATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45493KS618 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




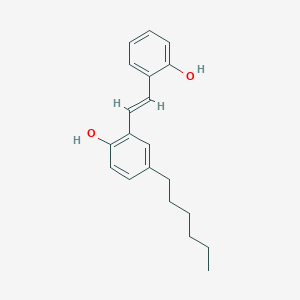
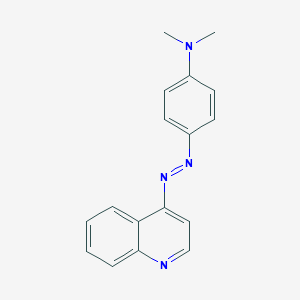
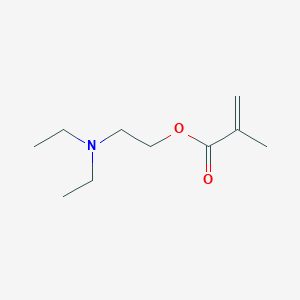
![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)
![3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride](/img/structure/B94234.png)
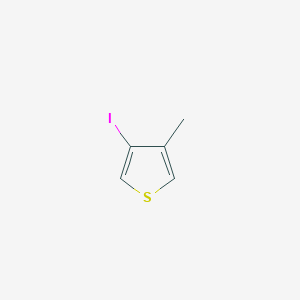
![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)
![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)
